4-Chloro-3-fluoro-2-pyrrolidin-2-ylpyridine;dihydrochloride
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Overview
Description
4-Chloro-3-fluoro-2-pyrrolidin-2-ylpyridine;dihydrochloride is a chemical compound with the molecular formula C9H10ClFN2.2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique chemical structure, which includes both chloro and fluoro substituents on the pyridine ring, as well as a pyrrolidine moiety.
Preparation Methods
The synthesis of 4-Chloro-3-fluoro-2-pyrrolidin-2-ylpyridine;dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination can be done using fluorine gas or a fluorinating agent such as N-fluorobenzenesulfonimide.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be formed through the cyclization of an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Final Assembly and Purification: The final step involves the coupling of the pyridine and pyrrolidine moieties, followed by purification to obtain the dihydrochloride salt.
Chemical Reactions Analysis
4-Chloro-3-fluoro-2-pyrrolidin-2-ylpyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the pyridine ring or the pyrrolidine moiety.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, allowing for the introduction of various substituents. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the pyrrolidine ring or the removal of the dihydrochloride salt.
Scientific Research Applications
4-Chloro-3-fluoro-2-pyrrolidin-2-ylpyridine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2-pyrrolidin-2-ylpyridine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the pyridine ring can enhance its binding affinity to these targets, while the pyrrolidine moiety can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Chloro-3-fluoro-2-pyrrolidin-2-ylpyridine;dihydrochloride can be compared with other similar compounds, such as:
4-Chloro-3-fluoropyridine: This compound lacks the pyrrolidine moiety, making it less complex and potentially less active in certain biological systems.
3-Fluoro-2-pyrrolidin-2-ylpyridine: This compound lacks the chloro substituent, which can affect its chemical reactivity and binding affinity.
4-Chloro-2-pyrrolidin-2-ylpyridine: This compound lacks the fluoro substituent, which can influence its electronic properties and biological activity.
The unique combination of chloro, fluoro, and pyrrolidine substituents in this compound makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-chloro-3-fluoro-2-pyrrolidin-2-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2.2ClH/c10-6-3-5-13-9(8(6)11)7-2-1-4-12-7;;/h3,5,7,12H,1-2,4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBGVSVLEYVYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CC(=C2F)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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